molecular formula C13H14O3 B8754756 Methyl 4-(4-hydroxy-1-butynyl)phenylacetate CAS No. 192804-72-1

Methyl 4-(4-hydroxy-1-butynyl)phenylacetate

Cat. No.: B8754756
CAS No.: 192804-72-1
M. Wt: 218.25 g/mol
InChI Key: LELZTXZAXXLOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-hydroxy-1-butynyl)phenylacetate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

192804-72-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]acetate

InChI

InChI=1S/C13H14O3/c1-16-13(15)10-12-7-5-11(6-8-12)4-2-3-9-14/h5-8,14H,3,9-10H2,1H3

InChI Key

LELZTXZAXXLOAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of butyn-1-ol (0.76 g, 0.11 mol) and methyl 4-iodophenylacetate (1.5 g, 0.0054 mol) in acetonitrile (10 mL) at 0° C., triethylamine (1.5 mL, 0.01 mol) was added, followed by the addition of bistriphenylphosphine palladium chloride (0.25 g, 0.36 mmol) and CuI (0.025 g). The reaction mixture was stirred at 0° C. under an argon atmosphere for 30 minutes and at room temperature for 3 hours. The dark colored reaction mixture was concentrated under reduced pressure, and the residue was partitioned between 5% citric acid (50 mL) and EtOAc (50 mL). The organic phase was washed with 5% citric acid (3×15 mL), water, dried (Na2SO4), filtered, and concentrated. The resulting material was purified by silica gel flash column chromatography eluting with 35% EtOAc in hexane to afford methyl 4-(4-hydroxy-1-butynyl)phenylacetate (1 g, 85%) as a dark colored liquid. FAB-MS m/z=219 (M+H), HRMS calcd. for C13H15O3 (M+H), 219.1021, found 219.1008. Calcd for C13H14O3: C, 71.54, H 6.46; found: C, 71.04, H, 6.41.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
bistriphenylphosphine palladium chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.025 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromophenylacetate (229 mg, 1.0 mmole) and 3-butyn-1-ol (151 μL, 2.0 mmole) in triethylamine (4.0 mL) was added cuprous bromide (18 mg, 0.12 mmole) and tetra(triphenylphosphine)palladium (46 mg, 0.04 mmole), and the mixture refluxed under a nitrogen atmosphere for 1 hr 20 min. The mixture was evaporated in vacuo and the residue partitioned with water and ether. The organic phase was washed with brine, dried over magnesium sulfate and concentrated in vacuo to an oil. Flash chromatography on silica gel in 7:3 hexane:ethyl acetate afforded the title compound (175 mg) as an oil NMR (CDCl3): δ 1.69 (s, 1H); 2.71 (t, 2H); 3.63 (s, 2H); 3.71 (s, 3H); 3.83 (t, 2H); 7.22 (d, 2H); 7.38 (d, 2H).
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
151 μL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One

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